molecular formula C25H18N2O8 B11620596 2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11620596
M. Wt: 474.4 g/mol
InChI Key: HPEWGXNFVOQSAH-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, ethoxyphenyl, and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction) of substituted acetic acids and imines . The reaction conditions often include the use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and the use of catalysts to facilitate the reaction. The use of ceric ammonium nitrate for oxidative N-deprotection is also a common step in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidative reactions and reducing agents such as hydrogen gas or metal hydrides for reduction reactions . Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized isoindole compounds.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, affecting cellular processes. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C25H18N2O8

Molecular Weight

474.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H18N2O8/c1-2-34-19-10-8-17(9-11-19)26-23(29)20-12-5-16(13-21(20)24(26)30)25(31)35-14-22(28)15-3-6-18(7-4-15)27(32)33/h3-13H,2,14H2,1H3

InChI Key

HPEWGXNFVOQSAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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